molecular formula C22H25NO3 B2875900 Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate CAS No. 349439-49-2

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate

Cat. No.: B2875900
CAS No.: 349439-49-2
M. Wt: 351.446
InChI Key: HHLSKRHONVHNMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method includes the acylation of piperidine-4-carboxylate with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate
  • Methyl 1-(3,3-diphenylpropanoyl)piperidine-3-carboxylate
  • Methyl 1-(3,3-diphenylpropanoyl)piperidine-2-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 1-(3,3-diphenylpropanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-26-22(25)19-12-14-23(15-13-19)21(24)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLSKRHONVHNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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